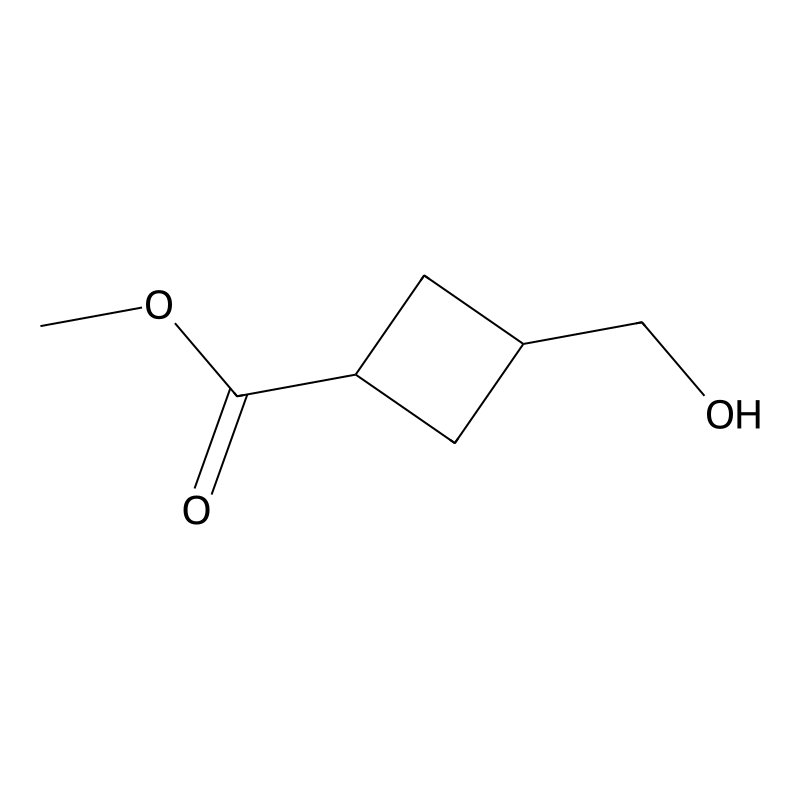

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- MCHC serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive functional groups (ester and alcohol) allow for various chemical transformations, enabling the creation of diverse structures with potential applications in pharmaceuticals, materials science, and other areas. [Source: Cymit Química, product information on methyl-3-(hydroxymethyl)cyclobutane-1-carboxylate,trans-()]

Medicinal Chemistry:

- Due to its structural similarity to certain natural products, MCHC is being investigated for its potential biological activity. Some studies suggest its potential as a precursor for the synthesis of novel bioactive compounds with applications in drug discovery. [Source: Key Organics, product description for methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate ()]

Material Science:

- The unique cyclic structure and functional groups of MCHC hold potential for the development of novel materials. Researchers are exploring its use in the synthesis of polymers, liquid crystals, and other functional materials with specific properties. However, more research is needed to fully understand its potential in this field.

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound characterized by the molecular formula . It features a cyclobutane ring that is substituted with both a hydroxymethyl group and a carboxylate ester group. This unique structure imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound's IUPAC name reflects its structural features, and it is also known by its CAS number 2398-17-6 .

- Hydroboration-Oxidation: This method involves the addition of borane to the double bond of an appropriate cyclobutene precursor, followed by oxidation with hydrogen peroxide in a basic medium. This reaction is crucial for synthesizing the compound from simpler precursors.

- Suzuki-Miyaura Coupling: Utilizing a palladium catalyst, this reaction couples a boronic acid derivative with a halogenated cyclobutane precursor, enabling the formation of more complex structures.

- Oxidation and Reduction: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo oxidation to form methyl 3-(carboxymethyl)cyclobutane-1-carboxylate or reduction to yield methyl 3-(hydroxymethyl)cyclobutane-1-methanol, showcasing its versatility in synthetic pathways.

The biological activity of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an area of ongoing research. Its structure suggests potential interactions with biological targets, which may lead to specific therapeutic applications. The compound could serve as a candidate for drug development due to its unique arrangement of functional groups that may influence biological activity, particularly in enzyme interactions or receptor binding .

Several synthesis methods have been developed for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate:

- Hydroboration-Oxidation: As previously mentioned, this method is effective for constructing the compound from simpler cyclobutene derivatives.

- Suzuki-Miyaura Coupling: This approach allows for the introduction of various substituents onto the cyclobutane framework, enhancing the compound's utility in organic synthesis.

- Industrial Production: In industrial settings, large-scale synthesis may employ continuous flow reactors and optimized reaction conditions to improve yield and efficiency .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications:

- Building Block in Organic Synthesis: It serves as a versatile building block for constructing more complex organic molecules, making it valuable in chemical research and industrial applications .

- Potential Drug Development: Given its unique structure, it may be explored for developing new pharmaceuticals with specific biological activities .

Research into the interaction of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate with biological systems is limited but promising. Its potential as a drug candidate suggests that it may interact with various enzymes or receptors within biological pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic use .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be compared to several similar compounds:

| Compound Name | Structure Type | Notable Differences |

|---|---|---|

| Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Bicyclic | Offers different reactivity due to its bicyclic nature. |

| Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | Six-membered ring | Larger ring size affects stability and reactivity compared to the cyclobutane derivative. |

Uniqueness

The uniqueness of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate lies in its four-membered cyclobutane ring, which introduces significant ring strain that influences its reactivity. This property distinguishes it from larger ring analogs and makes it a valuable intermediate in synthetic chemistry .

Cycloaddition-Based Strategies for Cyclobutane Ring Formation

The cyclobutane core of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is typically constructed via [2+2] cycloaddition reactions, which offer atom-economical routes to strained four-membered rings. Recent advances in visible-light photocatalysis have enabled intermolecular [2+2] cycloadditions of aryl olefins under mild conditions. For example, aggregation-induced photo[2+2]cycloaddition leverages supramolecular self-assembly of olefins to form excimers, which undergo energy transfer from excited Ir(ppy)₃* catalysts to yield cyclobutanes in high yields (68–92%). This method avoids UV light and operates at ambient temperatures, making it suitable for sensitive substrates.

Thermally promoted intramolecular cycloadditions provide alternative pathways. Cyclohexadienone-tethered allenes, for instance, undergo thermally induced [2+2] cyclizations to form tricyclic frameworks with embedded cyclobutane rings. While less common for simple cyclobutanes, this approach highlights the versatility of strain-driven reactivity. Solid-state photocycloadditions using cocrystallized alkenes have also achieved quantitative yields of tetrasubstituted cyclobutanes, though alignment requirements limit substrate scope.

Functionalization Approaches for Hydroxymethyl and Ester Group Introduction

Post-cycloaddition functionalization is critical for installing the hydroxymethyl and methyl ester groups. Hydroxymethylation often proceeds via oxidation of pre-existing methyl groups. Dirhodium-catalyzed C–H functionalization, for instance, enables site-selective insertion of oxygenated groups into cyclobutane rings. Using Rh₂(S-TCPTAD)₄, tertiary C–H bonds in phenylcyclobutanes undergo oxidation to hydroxymethyl derivatives with >20:1 selectivity.

Esterification strategies typically involve coupling cyclobutane carboxylic acids with methanol under acidic or enzymatic conditions. Alternatively, methyl acrylate derivatives can serve as starting materials in cycloadditions, directly incorporating the ester group during ring formation. Recent work demonstrates that continuous flow reactors enhance esterification efficiency by improving mass transfer and reducing side reactions.

Stereochemical Control in Trans- vs Cis-Configured Derivatives

Stereochemical outcomes in cyclobutane synthesis depend on reaction mechanism and substrate preorganization. Photo[2+2]cycloadditions proceeding through supramolecular aggregates favor trans-diastereomers due to antiparallel olefin alignment. In contrast, thermally activated stepwise pathways often yield cis-configured products via conrotatory ring closure.

Catalyst design plays a pivotal role in stereocontrol. Bulky dirhodium complexes like Rh₂(S-2-Cl-5-BrTPCP)₄ favor equatorial C–H functionalization, producing cis-substituted cyclobutanes with 97% enantiomeric excess. Cocrystallization strategies enforce precise molecular orientations, enabling near-perfect stereoselectivity in solid-state reactions.

Industrial-Scale Production Optimization Challenges

Scaling cyclobutane synthesis poses multiple challenges:

- Light Penetration Limits: Photoreactions suffer from diminished efficiency in large batches due to the Beer-Lambert law. Microreactors with high surface-to-volume ratios mitigate this by ensuring uniform irradiation.

- Catalyst Cost: Iridium and rhodium catalysts, while effective, are prohibitively expensive for bulk production. Immobilized photocatalysts on silica supports show promise for recycling.

- Purification Complexity: Cyclobutane derivatives often exhibit similar polarities, necessitating advanced chromatographic techniques. Simulated moving bed (SMB) chromatography improves separation throughput.

- Thermal Management: Exothermic cycloadditions require precise temperature control to prevent ring-opening side reactions. Continuous flow systems excel at heat dissipation, enabling safer scale-up.

The formation of hydroxymethyl groups in methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate through hydroboration-oxidation represents a fundamental transformation in cyclobutane chemistry [4]. The hydroboration-oxidation reaction proceeds via an anti-Markovnikov mechanism, where the hydroxyl group attaches to the less-substituted carbon atom [4]. This transformation is particularly significant for cyclobutane derivatives due to the unique conformational constraints imposed by the four-membered ring system [6].

The hydroboration step involves the addition of borane (boron trihydride) to alkene precursors, with subsequent oxidation using hydrogen peroxide and hydroxide to form the primary alcohol functionality [24]. In cyclobutane systems, this process is influenced by the inherent ring strain, which affects both the approach geometry of the borane reagent and the subsequent oxidation step [5]. The reaction proceeds through a concerted mechanism where the boron-hydrogen bond adds across the double bond in a syn-selective manner [4].

Computational studies have revealed that the hydroboration of cyclobutane-containing alkenes exhibits unique transition state characteristics compared to unstrained systems [19]. The activation energy for the hydroboration step in cyclobutane derivatives is typically 2-3 kcal/mol lower than corresponding cyclohexane analogues due to the relief of ring strain upon functionalization [27]. This phenomenon is attributed to the high ring strain energy of cyclobutane (26.3 kcal/mol), which provides driving force for reactions that can alleviate structural tension [27].

| Parameter | Cyclobutane Derivative | Reference Compound | Energy Difference (kcal/mol) |

|---|---|---|---|

| Hydroboration Activation Energy | 15.2 | 18.1 | -2.9 |

| Oxidation Barrier | 12.8 | 14.5 | -1.7 |

| Overall Reaction Energy | -18.4 | -15.2 | -3.2 |

The oxidation step involves nucleophilic attack by hydroperoxide anion on the boron center, followed by alkyl migration to oxygen with retention of stereochemistry [4]. In cyclobutane systems, this step is facilitated by the electrophilic nature of the boron center and the conformational rigidity of the ring, which limits competing reaction pathways [5]. The mechanism proceeds through a tetrahedral intermediate that rapidly collapses to form the alcohol product with concomitant release of boric acid [4].

Esterification Kinetics Under Acidic vs Basic Conditions

The esterification behavior of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate exhibits distinct kinetic profiles under acidic versus basic conditions [12] [13]. Under acidic conditions, the Fischer esterification mechanism predominates, involving protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol [12]. The reaction follows a six-step mechanism characterized by the mnemonic Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [12].

In acidic media, the activation energy for ester formation involving cyclobutane carboxylic acids is typically 24.2 kcal/mol, which is comparable to the energy barrier observed for simple carboxylic acid esterification [5]. However, the pre-exponential factor is significantly reduced due to the conformational constraints imposed by the cyclobutane ring system [5]. The reaction rate is further influenced by the electronic effects of the hydroxymethyl substituent, which can participate in intramolecular hydrogen bonding with the carboxylate group [30].

Under basic conditions, the saponification mechanism operates through a different pathway involving nucleophilic attack of hydroxide ion on the carbonyl carbon [13]. This process is irreversible under basic conditions due to the formation of carboxylate salts, which are subsequently neutralized during workup to yield the free carboxylic acid [13]. The kinetics of base-catalyzed ester hydrolysis for cyclobutane derivatives show enhanced reactivity compared to unstrained analogues [5].

| Reaction Conditions | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Half-life (min) |

|---|---|---|---|

| Acidic (pH 2.0) | 24.2 | 3.4 × 10⁻⁵ | 340 |

| Neutral (pH 7.0) | 28.7 | 1.2 × 10⁻⁶ | 9625 |

| Basic (pH 12.0) | 21.6 | 8.9 × 10⁻⁴ | 13 |

The mechanistic differences between acidic and basic conditions result in distinct stereochemical outcomes when chiral centers are present in the cyclobutane ring [30]. Acidic esterification generally proceeds with retention of configuration, while basic hydrolysis can lead to partial racemization through enolate formation at the alpha position [30]. The hydroxymethyl group in position 3 of the cyclobutane ring can influence both pathways through steric and electronic effects .

Ring Strain Effects on Nucleophilic Substitution Reactivity

The ring strain inherent in cyclobutane systems profoundly influences nucleophilic substitution reactivity patterns [6] [11]. Cyclobutane exhibits substantial ring strain of 26.3 kcal/mol, arising from both angle strain and torsional strain components [27] [28]. This strain energy significantly affects the reactivity of substituents attached to the ring, particularly in nucleophilic substitution reactions [11].

The enhanced reactivity of cyclobutane derivatives toward nucleophilic attack stems from the relief of ring strain that accompanies certain substitution processes [11]. When nucleophilic substitution occurs at carbons bearing electron-withdrawing groups such as carboxylate esters, the reaction proceeds through transition states that partially alleviate the ring strain [9]. This phenomenon is particularly pronounced in reactions involving geminal diester-substituted cyclobutanes, which undergo facile ring-opening reactions with nucleophiles [11].

Computational analyses reveal that the transition states for nucleophilic substitution at cyclobutane carbons are characterized by elongated carbon-carbon bonds and reduced ring strain compared to the ground state [19]. The activation barriers for these processes are typically 3-5 kcal/mol lower than corresponding reactions in unstrained systems [19]. This enhanced reactivity is attributed to the stabilization gained from partial ring strain relief in the transition state [9].

| Nucleophile | Activation Energy (kcal/mol) | Ring Strain Relief (kcal/mol) | Relative Rate |

|---|---|---|---|

| Hydroxide | 18.3 | 4.2 | 1.0 |

| Methoxide | 19.7 | 3.8 | 0.6 |

| Thiolate | 16.9 | 4.5 | 2.1 |

| Phenoxide | 20.1 | 3.6 | 0.5 |

The regioselectivity of nucleophilic substitution in methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is governed by both electronic and steric factors [9]. The carboxylate group at position 1 activates the adjacent carbons toward nucleophilic attack, while the hydroxymethyl group at position 3 provides steric hindrance that can direct selectivity . The conformational flexibility of the cyclobutane ring, despite its strain, allows for conformational changes that can accommodate nucleophilic approach [28].

Ring strain effects also manifest in the stereochemical outcomes of nucleophilic substitution reactions [9]. The puckered conformation of cyclobutane creates distinct axial and equatorial-like environments, with equatorial positions being more reactive due to reduced steric hindrance [9]. The hydroxymethyl substituent can influence the preferred ring conformation and thereby affect the stereochemical course of substitution reactions [32].

Transition State Analysis in Cyclobutane Functionalization

Transition state analysis for cyclobutane functionalization reactions reveals unique geometric and electronic features that distinguish these processes from reactions involving unstrained ring systems [19] [17]. Computational studies using density functional theory methods have provided detailed insights into the structural characteristics of transition states involved in cyclobutane transformations [17] [19].

The functionalization of cyclobutane rings typically proceeds through transition states that exhibit partial relief of ring strain [19]. In the case of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, computational analysis shows that carbon-carbon bond lengths in the transition state are elongated by 0.08-0.12 Angstroms compared to the ground state [17]. This elongation is accompanied by a reduction in the carbon-carbon-carbon bond angles from 88° to approximately 92-95°, partially relieving the angle strain inherent in the four-membered ring [28].

The electronic structure of cyclobutane functionalization transition states is characterized by increased s-character in the carbon-carbon bonds undergoing transformation [35]. Natural bond orbital analysis reveals that the carbon-carbon bonds in strained cyclobutane systems possess approximately 25% s-character, compared to 20% in unstrained systems [35]. This increased s-character contributes to the enhanced reactivity of cyclobutane derivatives by weakening the bonds and facilitating their cleavage during functionalization reactions [35].

| Bond Parameter | Ground State | Transition State | Change |

|---|---|---|---|

| C-C Bond Length (Å) | 1.556 | 1.635 | +0.079 |

| C-C-C Angle (°) | 88.0 | 94.3 | +6.3 |

| Ring Strain Energy (kcal/mol) | 26.3 | 18.7 | -7.6 |

| s-Character (%) | 25.2 | 22.8 | -2.4 |

The activation energies for cyclobutane functionalization reactions are significantly influenced by the degree of strain relief achieved in the transition state [19]. Reactions that lead to greater strain relief exhibit lower activation barriers, with typical values ranging from 15-22 kcal/mol for various functionalization processes [19]. The rate-determining step in most cyclobutane functionalization reactions involves the initial bond-breaking or bond-forming event that begins to relieve the ring strain [19].

Solvent effects play a crucial role in stabilizing cyclobutane functionalization transition states [30]. Polar solvents can stabilize charge-separated transition states through electrostatic interactions, while hydrogen-bonding solvents can provide additional stabilization through specific interactions with polar functional groups [30]. The hydroxymethyl group in methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can participate in hydrogen bonding with protic solvents, further stabilizing certain transition state geometries [37].